molecular formula C11H7ClO2 B15068981 1-Chloronaphthalene-2-carboxylic acid

1-Chloronaphthalene-2-carboxylic acid

Cat. No.: B15068981
M. Wt: 206.62 g/mol
InChI Key: CPIQIFZUPSNWNR-UHFFFAOYSA-N
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Description

1-Chloronaphthalene-2-carboxylic acid is an aromatic compound derived from naphthalene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products:

    Oxidation Products: Chlorinated quinones.

    Reduction Products: Chloronaphthyl alcohols, chloronaphthyl aldehydes.

    Substitution Products: Various substituted naphthalenes

Scientific Research Applications

1-Chloronaphthalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-Chloronaphthalene-2-carboxylic acid can be compared with other chlorinated naphthalenes:

Properties

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

1-chloronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7ClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14)

InChI Key

CPIQIFZUPSNWNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)C(=O)O

Origin of Product

United States

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